An In-depth Technical Guide to the Chemical Properties of Substituted Phenyl-Fluorobenzoic Acids
An In-depth Technical Guide to the Chemical Properties of Substituted Phenyl-Fluorobenzoic Acids
A Case Study on 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid
Introduction
Substituted biaryl carboxylic acids are a cornerstone of modern medicinal chemistry and materials science. The inherent three-dimensionality and tunable electronic properties of the biphenyl scaffold, combined with the metabolic stability and unique bonding characteristics imparted by fluorine and chlorine substituents, make these molecules highly sought-after building blocks. This guide provides a detailed exploration of the chemical properties of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid, a representative of this important class of compounds. As a Senior Application Scientist, the following sections are structured to provide not just data, but a deeper understanding of the causality behind the observed properties and the strategic thinking that underpins its synthesis and analysis.
Physicochemical Properties
The physical and chemical properties of a molecule are dictated by its structure. In 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid, the presence of a carboxylic acid group, a biphenyl core, and halogen and methyl substituents all contribute to its unique characteristics.
Structural and Molecular Data
The foundational properties of this molecule are summarized in the table below. The molecular weight is a critical parameter for all quantitative analyses, while the computed descriptors such as XLogP3 provide an indication of the molecule's lipophilicity, a key factor in drug design influencing membrane permeability and solubility.
| Property | Value | Source |
| CAS Number | 1261970-03-9 | PubChem |
| Molecular Formula | C₁₄H₁₀ClFO₂ | PubChem |
| Molecular Weight | 264.68 g/mol | PubChem |
| IUPAC Name | 4-(3-chloro-2-methylphenyl)-3-fluorobenzoic acid | PubChem |
| XLogP3 (Lipophilicity) | 4.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
Table 1: Core physicochemical properties of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid.
Solubility and Melting Point
While experimental data for the melting point and solubility of this specific isomer are not publicly documented, we can infer its likely behavior. The crystalline nature of benzoic acid derivatives suggests a relatively high melting point, further increased by the molecular weight and potential for intermolecular interactions. Its high XLogP3 value suggests poor solubility in water and good solubility in organic solvents such as ethers, esters, and chlorinated solvents. The carboxylic acid moiety will allow for solubility in basic aqueous solutions through deprotonation to the corresponding carboxylate salt.
Synthesis and Purification
The construction of the biaryl scaffold is a key challenge in the synthesis of this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.[1][2][3]
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the biphenyl bond, leading to two key building blocks: a boronic acid (or ester) derivative of one phenyl ring and a halide of the other.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol (Exemplary)
This protocol describes a plausible Suzuki-Miyaura coupling for the synthesis of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
(3-Chloro-2-methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-fluorobenzoic acid (1.0 eq), (3-chloro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane to form the active Pd(0) catalyst in situ.
-
Reaction Execution: Add the catalyst mixture to the main reaction flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Analytical Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the multiple aromatic protons and their coupling to each other and to the fluorine atom. We would expect to see distinct signals for the methyl group (a singlet around 2.0-2.5 ppm) and the aromatic protons (in the 7.0-8.5 ppm region). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[4][5][6][7]
-
¹³C NMR: The carbon NMR would show signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region).[8]
-
¹⁹F NMR: This would show a singlet for the single fluorine atom, providing definitive evidence of its presence.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.[9][10][11][12]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ for the conjugated carbonyl group.
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (264.68 g/mol ).
-
Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak. This is a characteristic signature for a molecule containing one chlorine atom.[13][14][15][16]
-
Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.[17][18][19][20][21] While a specific Safety Data Sheet (SDS) for this compound is not available, the following guidelines are based on similar aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Applications and Future Directions
Substituted biaryl carboxylic acids are privileged structures in drug discovery. The specific substitution pattern of 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid makes it an attractive candidate for:
-
Scaffold for Novel Therapeutics: It can serve as a starting point for the synthesis of more complex molecules targeting a variety of biological targets, such as kinases, proteases, or nuclear receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.
-
Fragment-Based Drug Design: As a well-defined chemical entity, it could be used in fragment screening libraries to identify initial hits for drug discovery programs.
The future of research on this and related molecules will likely focus on their incorporation into novel bioactive compounds and the exploration of their potential in materials science, for example, in the synthesis of novel polymers or liquid crystals.
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